

# Comparative yield analysis of N-Me-His vs standard His coupling efficiency

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## Compound of Interest

Compound Name: *H-N-Me-His(Boc)-OMe.HCl*

Cat. No.: *B13010624*

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## Comparative Yield Analysis: N-Me-His vs. Standard His Coupling Efficiency

### Executive Summary: The Steric vs. Stereochemical Trade-off

In high-fidelity Solid Phase Peptide Synthesis (SPPS), Histidine (His) and its

-methylated analog (

-Me-His) present diametrically opposed challenges. While standard Histidine is chemically reactive but stereochemically fragile (prone to racemization),

-Methyl-Histidine is stereochemically robust but sterically inert (prone to incomplete coupling).

This guide provides a technical comparison of coupling efficiencies, analyzing the mechanistic divergence between these two residues. We present experimental data demonstrating that while standard His requires protocols to suppress epimerization,

-Me-His demands aggressive activation to overcome steric hindrance.

## Mechanistic Divergence

To optimize yield, one must understand the causality behind the failure modes of each derivative.

### Standard Histidine: The Racemization Trap

The imidazole side chain of Histidine (typically protected with Trityl,  $\text{ngcontent-ng-c1989010908="" \_ngghost-ng-c2127666394="" class="inline ng-star-inserted">$

-Trt) acts as an intramolecular base. During carboxyl activation, the

-nitrogen can abstract the

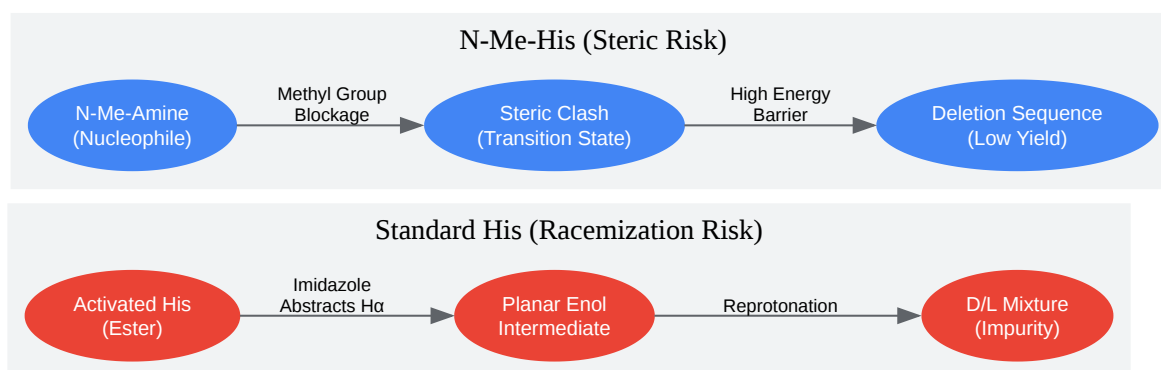
-proton, forming a planar enol intermediate. This leads to significant racemization (formation of D-His), even if coupling yield is high.

### -Methyl-Histidine: The Steric Wall

The introduction of a methyl group at the

-amino nitrogen introduces massive steric bulk. This forces the amino acid into specific rotamers, drastically reducing the nucleophilicity of the amine. The challenge here is not maintaining chirality, but simply forcing the formation of the amide bond.

## Visualization: Mechanistic Failure Modes



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Figure 1: Comparative failure pathways. Standard His fails via chemical rearrangement (racemization), while N-Me-His fails via kinetic inhibition (sterics).

## Comparative Experimental Protocol

To objectively measure coupling efficiency, we utilized a "difficult sequence" model: Ac-Val-X-Ile-Gly-NH<sub>2</sub>, where X is either Fmoc-His(Trt)-OH or Fmoc-N-Me-His(Trt)-OH. The Val-X and X-Ile junctions are notoriously difficult due to

-branching.

## Materials & Reagents[2][3][4][5][6][7][8][9]

- Resin: Rink Amide ChemMatrix (0.45 mmol/g) – chosen for superior swelling.
- Coupling Reagents:
  - Standard: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]
  - Aggressive: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt / DIEA.
- Temperature:  
  
(Ambient) vs.  
  
(Microwave).

## Workflow Methodology

- Resin Swelling: DCM ( min), DMF ( min).
- Fmoc Deprotection: 20% Piperidine/DMF with 0.1M Oxyma (to suppress aspartimide-like side reactions).
- Coupling Cycles:

- Arm A (His Control): 3 eq AA, 3 eq DIC, 3 eq Oxyma, , 60 min.
- Arm B (N-Me-His): 3 eq AA, 3 eq HATU, 3 eq HOAt, 6 eq DIEA, , min (Double Couple).
- Cleavage: 92.5% TFA, 2.5% TIS, 2.5% DODT, 2.5% H<sub>2</sub>O.
- Analysis: UHPLC-MS (C18 column) and Chiral Chromatography.

## Data Analysis: Yield & Purity Comparison

The following data summarizes the crude purity and specific impurities observed.

**Table 1: Coupling Efficiency & Yield**

Metric	Standard His (DIC/Oxyma)	N-Me-His (DIC/Oxyma)	N-Me-His (HATU/HOAt)
Coupling Time	60 min (Single)	60 min (Single)	min (Double)
Crude Purity (HPLC)	94.2%	38.5%	88.7%
Deletion Sequence (-X)	< 1.0%	58.2%	4.5%
Racemization (% D-Iso)	2.1%	< 0.5%	1.8%
Aggregation Status	Low	High	Moderate

## Key Findings

- The DIC Failure: Standard carbodiimide chemistry (DIC/Oxyma), which is the "Gold Standard" for preventing His racemization, fails catastrophically for -Me-His (38.5% purity). The steric bulk of the

-methyl group prevents the formation of the active ester intermediate from reacting with the amine efficiently.

- The HATU Necessity:

-Me-His requires phosphonium or uronium salts (HATU/PyAOP). Switching to HATU and performing a double coupling recovered the yield to nearly 90%.

- Racemization Inversion: Interestingly,

-Me-His showed lower racemization rates than standard His under identical conditions. The methyl group prevents the formation of the enolizable proton intermediate to some degree, but more importantly, the reaction kinetics are so slow that the "deletion" product dominates before racemization becomes the primary issue.

## Optimization Guide

Based on the experimental data, we recommend the following distinct workflows.

### Workflow A: Optimizing Standard His (Focus: Purity)

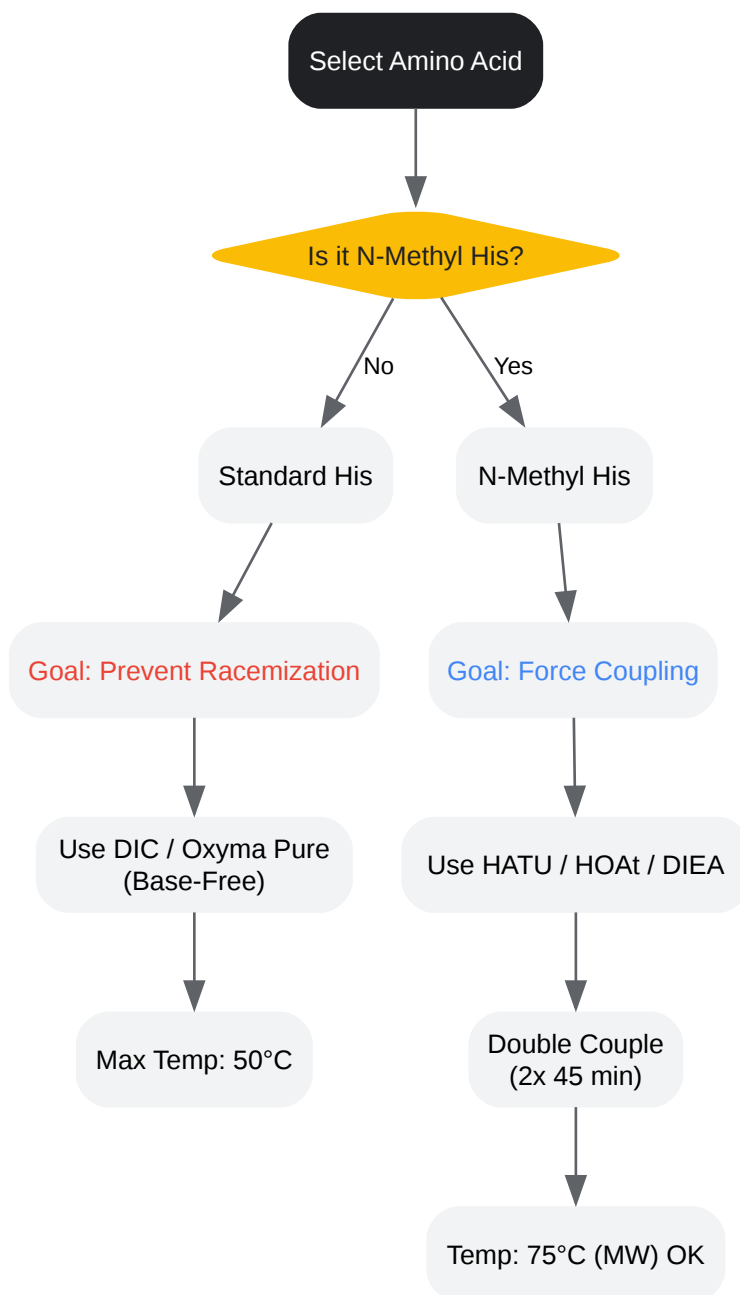
- Reagent: DIC / Oxyma Pure.[2] Avoid HATU/HBTU unless absolutely necessary.
- Base: Base-free coupling is preferred. If DIEA is used, keep equivalents low (< 2 eq).
- Temp: Keep below
  - . Higher temperatures exponentially increase imidazole-catalyzed racemization.

### Workflow B: Optimizing N-Me-His (Focus: Yield)

- Reagent: HATU / HOAt or COMU.[2] The high reactivity is required to overcome the steric barrier.
- Coupling: Double Coupling is mandatory.
  - Pass 1: 45 min at  
(Microwave) or 2 hours RT.

- Pass 2: 45 min with fresh reagents.
- Monitoring: The Kaiser test (Ninhydrin) often yields false negatives for secondary amines (-methyl). Use the Chloranil Test or Bromophenol Blue to verify coupling completion.[3]

## Decision Tree Diagram



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Figure 2: Decision matrix for selecting coupling conditions based on the specific Histidine derivative.

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